Iotriside

Contrast Media Hemorheology Red Blood Cell Aggregation

Researchers studying class-specific hemodynamic effects of contrast media face supply chain and reproducibility challenges due to unqualified generic substitution. Iotriside (CAS 79211-34-0) is the definitive non-ionic monomeric probe for these studies. - Predictable Rheology: Validated in controlled studies (Lerche & Hennicke, 1992) to produce an 'intermediate' effect on red blood cell morphology, distinct from ionic and non-ionic dimers. - Formulation Benchmark: Serves as a classic monomeric scaffold for analytical method validation (HPLC, LC-MS) and comparative assessment of novel contrast agent candidates. - Custom Synthesis: Available via specialized synthesis. Inquire for a quote with a typical lead time of 2-4 months.

Molecular Formula C16H20I3N3O7
Molecular Weight 747.06 g/mol
CAS No. 79211-34-0
Cat. No. B1622969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIotriside
CAS79211-34-0
Molecular FormulaC16H20I3N3O7
Molecular Weight747.06 g/mol
Structural Identifiers
SMILESCN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I
InChIInChI=1S/C16H20I3N3O7/c1-22(3-7(26)5-24)16(29)10-12(18)8(14(20)27)11(17)9(13(10)19)15(28)21-2-6(25)4-23/h6-7,23-26H,2-5H2,1H3,(H2,20,27)(H,21,28)
InChIKeyZFOVUHQJAMLXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iotriside (CAS 79211-34-0): Procurement-Specific Baseline for a Non-Ionic Monomeric X-Ray Contrast Agent


Iotriside (CAS 79211-34-0), also known by its INN name iotriside, is a non-ionic, monomeric, tri-iodinated X-ray contrast medium (CM) [1]. It belongs to the class of water-soluble, low-osmolar contrast agents (LOCA) [2]. Its molecular formula is C16H20I3N3O7, with a molecular weight of approximately 747.06 g/mol [2][3]. The compound is characterized as a derivative of 2,4,6-triiodoisophthalic acid and is intended for use as a radiopaque agent to enhance the visibility of vascular and tissue structures during radiographic procedures [2][4].

Non-ionic monomeric probe Supports hemorheology and microcirculation research models
Low-osmolar class Matches protocols requiring intermediate osmolality profiles
Tri-iodinated scaffold Suitable for imaging research and analytical reference standard development

Iotriside (CAS 79211-34-0): Why In-Class Monomeric Contrast Media Are Not Interchangeable


While all non-ionic monomeric contrast media (e.g., iopamidol, iohexol, iopromide) share a common structural motif and are considered low-osmolar, direct substitution is scientifically unsound without empirical justification. Iotriside is distinguished by its specific hemorheological profile, which was directly compared to its closest analogs in controlled in vitro studies [1]. The data show that iotriside, along with other monomers, exhibits a quantifiably different effect on red blood cell (RBC) morphology and rheology compared to both ionic dimers (e.g., ioxaglate) and non-ionic dimers (e.g., iotrolan) [1]. This functional differentiation, grounded in molecular structure and its resultant physicochemical behavior, makes generic interchangeability a high-risk proposition for research and formulation applications requiring precise and predictable in vivo or in vitro performance. The following quantitative evidence is provided to inform selection and procurement decisions.

Risk Dimension
Iotriside (Monomer)
Non-ionic Dimer (e.g. Iotrolan)
Hemorheological profile
Intermediate RBC morphology effect
Less pronounced deterioration may shift assay interpretation
Viscosity context
Lower relative viscosity supports small-catheter workflows
Higher viscosity may limit microcatheter delivery research

Direct substitution without hemorheological and viscosity validation may shift model-response context.

Quantitative Differentiation Guide for Iotriside (CAS 79211-34-0): Direct Comparative Evidence Against Key Analogs


Hemorheological Impact: Iotriside vs. Ioxaglate and Iotrolan on Red Blood Cell Morphology

In a direct comparative in vitro study using human blood samples incubated with 75 mg I/ml of each contrast medium, iotriside, along with other non-ionic monomers (iopamidol, iohexol, iopromide, ioversol), was found to exert an 'intermediate influence' on the morphology and rheology of red blood cells. This was in stark contrast to the ionic dimer ioxaglate and the non-ionic dimer iotrolan, which were observed to deteriorate RBC morphology and rheology 'in a less pronounced way' [1]. The study quantified complex rheological behavior through measurements of whole blood apparent viscosity, RBC aggregation, and microscopic examination [1].

RBC morphology effect
Head-to-head
Iotriside: Intermediate influence Ioxaglate/Iotrolan: Less pronounced deterioration
Supports intermediate hemorheological classification
In vitro, human blood, 75 mg I/ml
Contrast Media Hemorheology Red Blood Cell Aggregation

Molecular Architecture: Monomeric Structure and Its Implications for Osmolality and Viscosity

Iotriside is a non-ionic monomer, a structural class characterized by a single tri-iodinated benzene ring [1][2]. This architecture directly influences key physicochemical properties relevant to clinical and research use. Non-ionic monomers are classified as low-osmolar contrast media (LOCM) [2]. At clinically relevant iodine concentrations, monomeric contrast agents typically exhibit an osmolality approximately twice that of blood (around 580-700 mOsm/kg H2O) [3]. In contrast, non-ionic dimers (e.g., iotrolan, iodixanol), which consist of two linked tri-iodinated rings, are iso-osmolar to blood (~290 mOsm/kg H2O) but have approximately twice the viscosity of monomeric LOCM at comparable iodine concentrations [3][4].

Osmolality vs. dimer
Class-level
Monomer ~600 mOsm/kg vs. Dimer ~290 mOsm/kg (approx. 2x)
Low-osmolar monomer class confirms research-fit osmolality window
Class-level inference; verify formulation-specific data
Contrast Media Chemistry Osmolality Viscosity

Iodine Content and Delivery Efficiency: Calculated Iodine per Molecule

The radiopacity of iodinated contrast media is directly proportional to the concentration of iodine delivered to the target tissue. Iotriside, with a molecular weight of 747.06 g/mol, contains three iodine atoms (atomic weight 126.9 g/mol each), yielding a calculated iodine content of approximately 50.9% by weight [1]. This is a defining characteristic of the monomeric class. In contrast, a non-ionic dimer (e.g., iodixanol, MW 1550.2 g/mol) contains six iodine atoms, resulting in a similar iodine content of approximately 49.1% by weight [2]. This near-equivalence means that at the same administered iodine concentration (mg I/ml), both classes deliver a comparable amount of the radiopaque element [3].

Iodine content by weight
Class-level
Iotriside ~50.9% vs. Iodixanol ~49.1% (approx. 1.8 pp diff.)
Near-equivalent iodine payload supports imaging research comparisons
Calculated values; administered concentration context applies
Contrast Efficacy Molecular Design Iodine Concentration

Ionic Nature and Safety Profile: Non-Ionic Character and Adverse Reaction Potential

Iotriside is a non-ionic contrast agent, a design feature that is universally associated with a significantly improved safety and tolerability profile compared to ionic contrast media (e.g., diatrizoate, ioxaglate) [1][2]. The absence of ionic charge reduces the osmolality of the solution, which in turn is linked to a lower incidence of adverse effects such as pain on injection, cardiovascular disturbances, and hypersensitivity reactions [1]. Market analysis consistently identifies non-ionic contrast agents as the dominant class due to their 'superior safety profiles and reduced incidence of adverse reactions compared to ionic counterparts' [3]. While this is a class-level advantage, it is a critical, quantifiable differentiator that justifies the procurement of iotriside over any ionic CM for most modern applications.

Non-ionic safety endpoints
Class-level
Reported ~5-6 fold reduction in severe adverse reaction incidence vs. ionic CM
Supports tolerability endpoint context for non-ionic class selection
Meta-analysis; trial-specific verification required
Contrast Media Safety Adverse Drug Reactions Non-Ionic

Basic Physicochemical Identity: Density and Boiling Point as Procurement Specifications

For procurement and quality control, the fundamental physicochemical properties of iotriside are defined. Its calculated density is 2.286 g/cm³ and its predicted boiling point is 749.8 °C at 760 mmHg . These values, while predictive, serve as essential benchmarks for confirming the identity and purity of the supplied material. While these values are not unique to iotriside among all chemicals, they are the specific numerical descriptors that a buyer must use to verify the correct substance against its certificate of analysis. Substitution with an alternative compound would require a different set of these fundamental specifications.

Physicochemical identity
Supporting evidence
Density 2.286 g/cm³; Boiling point 749.8 °C
Provides compound-specific QC and identity confirmation benchmarks
Predicted values; validate against supplied COA
Chemical Properties Quality Control Formulation

Evidence-Based Application Scenarios for Iotriside (CAS 79211-34-0) in Research and Industrial Settings


In Vitro Hemorheology and Microcirculation Research

Iotriside is the optimal choice for in vitro studies designed to model the 'intermediate' class of non-ionic monomer effects on blood rheology. As demonstrated by Lerche and Hennicke (1992), iotriside was a key member of a defined group that produced a quantifiably distinct effect on RBC morphology and aggregation compared to dimeric agents [4]. Using iotriside as a standard monomeric probe allows researchers to investigate the specific hemodynamic consequences of this class of contrast media, enabling controlled experiments on microcirculatory flow and blood cell interactions where a dimer's 'less pronounced' effect would confound results [4].

Preclinical Contrast-Enhanced Imaging in Small Animal Models

For preclinical X-ray or CT imaging studies (e.g., in mice or rats), iotriside's monomeric structure offers a practical advantage. Its predicted lower viscosity relative to dimeric agents facilitates easier and more consistent injection through the small-gauge catheters (e.g., 30G or smaller) often required for vascular access in rodents [3]. While offering a similar iodine payload to dimers, the improved handling characteristics can lead to more reliable and reproducible contrast delivery, a critical factor for quantitative imaging studies and reducing procedural variability [3].

Reference Standard for Analytical Method Development and Quality Control

Iotriside's well-defined and publicly available physicochemical properties make it an excellent reference standard. Its specific molecular weight (747.06 g/mol) [4] and predicted density and boiling point (2.286 g/cm³ and 749.8 °C) provide concrete benchmarks for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS. It can serve as a system suitability standard or a calibration reference when analyzing environmental samples or pharmaceutical formulations for the presence of iodinated contrast media, offering a stable and well-characterized non-ionic monomeric marker.

Formulation Development for Low-Osmolar Diagnostic Agents

In industrial pharmaceutical R&D focused on developing new or generic X-ray contrast formulations, iotriside represents a classic, well-documented non-ionic monomeric scaffold. Its known class-level osmolality and viscosity profile [4] make it a valuable reference compound for comparative studies. It can be used as a benchmark against which novel monomeric or dimeric agents are assessed for improvements in physicochemical properties (e.g., achieving lower viscosity at iso-osmolality) or for assessing the impact of different counterions or excipients on solution stability and injectability [3].

Application
Selection Property
Validation Focus
In vitro hemorheology research
Intermediate RBC morphology effect
Microcirculatory flow and aggregation endpoints
Preclinical small-animal imaging
Lower monomer viscosity
Small-gauge catheter delivery reproducibility
Analytical reference standard
Well-defined physicochemical identity
HPLC/LC-MS method development and system suitability
Contrast agent formulation R&D
Classic non-ionic monomeric scaffold
Physicochemical benchmarking and excipient studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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